

The Structural Elucidation of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the organic compound **1-[4-(4-Pyridinyl)phenyl]-ethanone**. By integrating data from various spectroscopic techniques, this document outlines the systematic approach to confirming the molecule's chemical structure, offering valuable insights for researchers in analytical chemistry, medicinal chemistry, and drug development.

Compound Identification

- IUPAC Name: **1-[4-(4-Pyridinyl)phenyl]-ethanone**
- Synonyms: 4-(4-Acetylphenyl)pyridine, 4-(4-Pyridyl)acetophenone[1]
- CAS Number: 70581-00-9[2]
- Molecular Formula: C₁₃H₁₁NO[2]
- Molecular Weight: 197.23 g/mol [2]

The initial step in structure elucidation is to determine the molecular formula, which provides the elemental composition and, subsequently, the degree of unsaturation. For C₁₃H₁₁NO, the degree of unsaturation is calculated as follows:

$$\text{Degree of Unsaturation} = C + 1 - (H/2) - (X/2) + (N/2) = 13 + 1 - (11/2) + (1/2) = 9$$

A degree of unsaturation of 9 suggests the presence of multiple rings and/or double bonds within the structure, consistent with the proposed phenyl and pyridinyl rings and a carbonyl group.

Spectroscopic Data Analysis

The core of structure elucidation lies in the interpretation of spectroscopic data. This section details the expected data from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **1-[4-(4-Pyridinyl)phenyl]-ethanone**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.65	Singlet	3H	-CH ₃ (Acetyl group)
~7.75	Doublet	2H	Aromatic protons ortho to the acetyl group
~8.05	Doublet	2H	Aromatic protons meta to the acetyl group
~7.60	Doublet	2H	Pyridinyl protons ortho to the phenyl group
~8.70	Doublet	2H	Pyridinyl protons meta to the phenyl group

- The downfield chemical shifts of the aromatic protons are indicative of their attachment to electron-withdrawing groups (the acetylphenyl and pyridinyl rings).

- The singlet for the methyl protons confirms the presence of an acetyl group.
- The doublet patterns in the aromatic region suggest a para-substituted phenyl ring and a 4-substituted pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~26.8	-CH ₃ (Acetyl group)
~121.5	Pyridinyl C-H (ortho to phenyl)
~127.0	Phenyl C-H (meta to acetyl)
~129.0	Phenyl C-H (ortho to acetyl)
~137.0	Phenyl C (ipso, attached to acetyl)
~143.0	Phenyl C (ipso, attached to pyridinyl)
~150.0	Pyridinyl C-H (meta to phenyl)
~148.0	Pyridinyl C (ipso, attached to phenyl)
~197.5	C=O (Carbonyl)

- The peak at ~197.5 ppm is characteristic of a ketone carbonyl carbon.
- The signals in the 120-150 ppm range are typical for aromatic carbons in both the phenyl and pyridinyl rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (-CH ₃)
~1685	Strong	C=O stretch (Aryl ketone)
~1600, ~1580, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1400	Medium	C-N stretch (Pyridine ring)
~850	Strong	para-disubstituted benzene C-H bend (out-of-plane)

- The strong absorption at ~1685 cm⁻¹ is a key indicator of the conjugated ketone carbonyl group.
- The series of bands between 1480 cm⁻¹ and 1600 cm⁻¹ confirms the presence of aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
197	[M] ⁺ (Molecular Ion)
182	[M - CH ₃] ⁺
154	[M - COCH ₃] ⁺
127	[C ₉ H ₇ N] ⁺
77	[C ₆ H ₅] ⁺

- The molecular ion peak at m/z 197 confirms the molecular weight of the compound.
- The fragmentation pattern, including the loss of the methyl group (m/z 182) and the acetyl group (m/z 154), is consistent with the proposed structure of an acetophenone derivative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-[4-(4-Pyridinyl)phenyl]ethanone** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:**
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- **^{13}C NMR Acquisition:**
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **Solid (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - **Solid (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:**
 - **Spectrometer:** FT-IR spectrometer.
 - **Scan Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16-32.
- **Data Processing:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

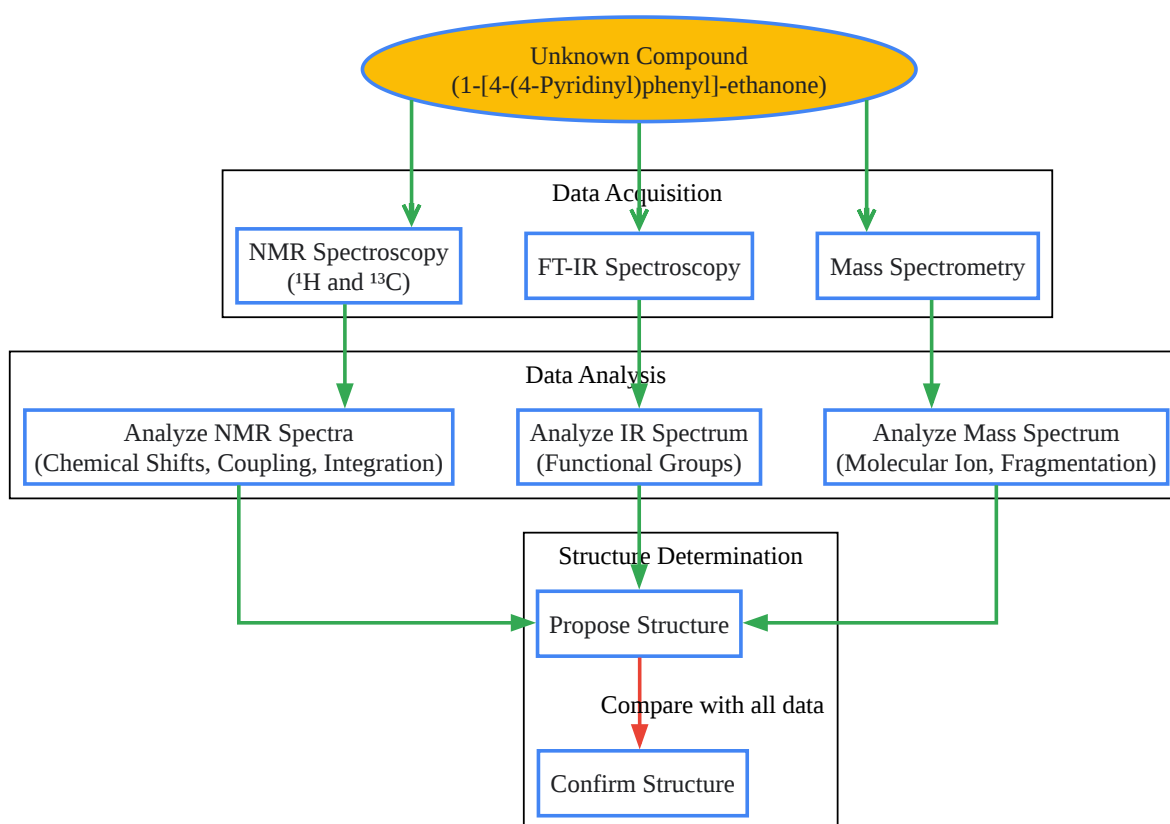
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization Method:** Electron Ionization (EI) is typically used to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

- Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Methodologies

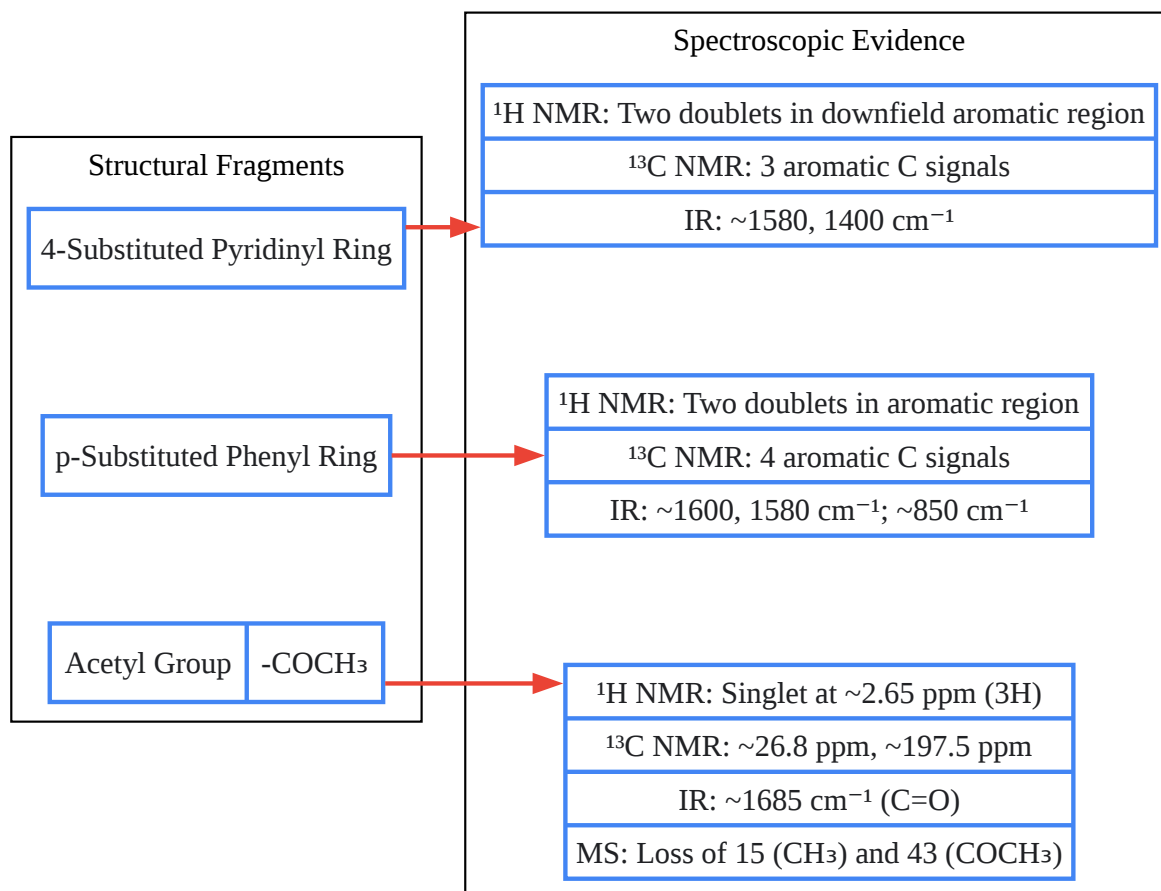
General Workflow for Structure Elucidation



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Caption: Workflow for the structure elucidation of an organic compound.

Key Structural Fragments and Their Spectroscopic Evidence



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Caption: Correlation of structural fragments with their spectroscopic evidence.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust framework for the unambiguous structure elucidation of **1-[4-(4-Pyridinyl)phenyl]-**

ethanone. The predicted spectroscopic data are in complete agreement with the proposed chemical structure. This guide serves as a practical resource for scientists engaged in the identification and characterization of small molecules, emphasizing the importance of a multi-technique approach for accurate structural determination in pharmaceutical and chemical research.

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